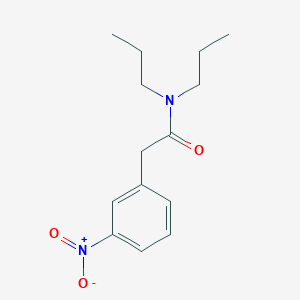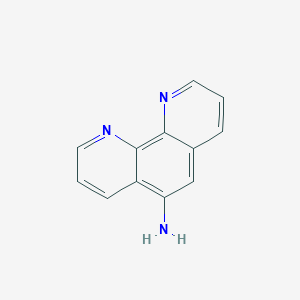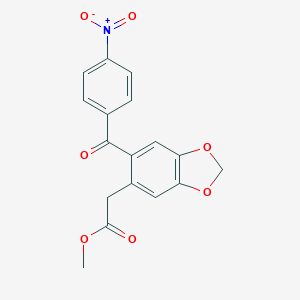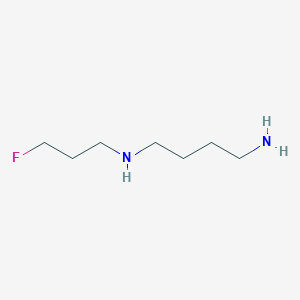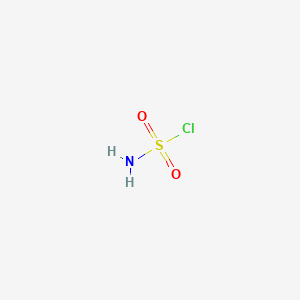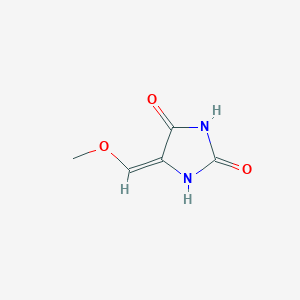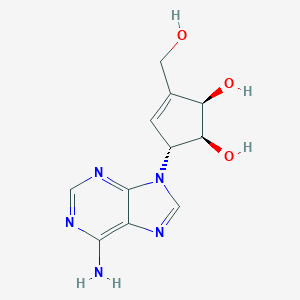
Neplanocin A
Übersicht
Beschreibung
Neplanocin A is a member of purines and a nucleoside analogue . It is a natural product found in Streptomyces citricolor and Actinoplanes regularis .
Synthesis Analysis
The total synthesis of Neplanocin A has been achieved . The key cyclopentenyl intermediate was synthesized in 4 steps from d-ribose in 41% overall yield via an efficient intramolecular Baylis–Hillman reaction . This novel key intermediate can be modified easily and transformed to Neplanocin A .Molecular Structure Analysis
The structure and stereochemistry of Neplanocin A was determined on the basis of its spectral and chemical evidences as [1R-(la,2a,3b)]-3-(6-amino-9-yl)-5-(hydroxy-methyl)-4-cyclopentene-1,2-diol . For the final proof of the structure, X-ray crystallographic analysis of Neplanocin A was carried out .Chemical Reactions Analysis
The key cyclopentenyl intermediate was synthesized in 4 steps from d-ribose in 41% overall yield via an efficient intramolecular Baylis–Hillman reaction . This novel key intermediate can be modified easily and transformed to Neplanocin A .Physical And Chemical Properties Analysis
Neplanocin A has a molecular formula of C11H13N5O3 and a molecular weight of 263.25 g/mol . Its IUPAC name is (1 S ,2 R ,5 R )-5- (6-aminopurin-9-yl)-3- (hydroxymethyl)cyclopent-3-ene-1,2-diol .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Neplanocin A and its analogs have attracted attention in the fields of biological and medicinal chemistry due to their potent and broad-spectrum antiviral activities . This makes them potential therapeutic agents for various viral diseases.
Antitumor Activity
In addition to their antiviral properties, Neplanocin A analogs also exhibit antitumor activities . This broad-spectrum activity against various types of cancer cells makes them a promising area of research in oncology.
Synthesis of Fluoro-Neplanocin A Analogs
The synthesis of fluoro-neplanocin A analogs has been developed by employing stereoselective electrophilic fluorination and palladium-catalyzed dehydrosilylation . This provides easy access to key intermediates that could contribute to expanding further the structure–activity relationship studies of neplanocin A analogs.
Inhibition of S-adenosylhomocysteine Hydrolase
Fluoro-neplanocin A (F-NepA), an inhibitor of S-adenosylhomocysteine hydrolase , exhibited potent antiproliferative activity against various types of cancer cells, including breast cancers . This suggests a potential mechanism of action for the anticancer activity of Neplanocin A analogs.
Treatment of Triple-Negative Breast Cancer
F-NepA has shown to inhibit the growth of triple-negative breast cancer (TNBC) cells more effectively than non-TNBC breast cancer and normal breast epithelial cells . This highlights F-NepA as a strong potential candidate for the targeted treatment of high-DOT1L-expressing TNBC.
Inhibition of Histone H3 Methylation
F-NepA effectively downregulated the level of H3K79me2 in MDA-MB-231 TNBC cells by inhibiting DOT1L activity . This suggests a potential epigenetic mechanism of action for Neplanocin A analogs.
Wirkmechanismus
Target of Action
Neplanocin A primarily targets the enzyme S-Adenosylhomocysteine Hydrolase (AdoHcy hydrolase) . This enzyme plays a crucial role in the biological methylation process, which is involved in a wide variety of biological processes such as modification of DNA, RNA, protein, and phospholipid .
Mode of Action
Neplanocin A is a cyclopentenyl analog of adenosine . It acts as a competitive inhibitor of AdoHcy hydrolase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of AdoHcy hydrolase by Neplanocin A affects the biological methylation process . This process involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to various substrates. The inhibition of AdoHcy hydrolase leads to an increase in intracellular S-adenosylhomocysteine (AdoHcy), which is a potent inhibitor of AdoMet-dependent methyltransferases .
Pharmacokinetics
It is known that the compound is metabolized in vivo . The metabolism of Neplanocin A leads to the formation of stable metabolites
Result of Action
The inhibition of AdoHcy hydrolase by Neplanocin A leads to several molecular and cellular effects. It has been observed to be cytotoxic against cultured L5178Y lymphoma cells and exhibited significant antitumor activity in mice bearing L1210 leukemia . Moreover, novel Neplanocin A derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro .
Safety and Hazards
Zukünftige Richtungen
Novel Neplanocin A derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro . Although their exact mechanism (target molecule) remains to be elucidated, the novel Neplanocin A derivatives are considered promising candidate drugs for inhibition of HBV replication .
Eigenschaften
IUPAC Name |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWUUDOWNZAGW-VDAHYXPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30993658 | |
| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neplanocin A | |
CAS RN |
72877-50-0 | |
| Record name | (-)-Neplanocin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72877-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neplanocin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



